![molecular formula C9H9IN2O B1406464 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1627713-57-8](/img/structure/B1406464.png)
3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
描述
3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine: is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the third position, a methoxy group at the seventh position, and a methyl group at the first position of the pyrrolo[2,3-c]pyridine core. The molecular formula of this compound is C9H9IN2O and it has a molecular weight of 288.09 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine typically involves the iodination of 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine. This can be achieved using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite under mild conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反应分析
Types of Reactions:
Substitution Reactions: The iodine atom in 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (dichloromethane, acetonitrile), catalysts (palladium, copper).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid).
Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (ether, tetrahydrofuran).
Major Products:
Substitution: Various substituted pyrrolopyridines depending on the nucleophile used.
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: 7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine.
科学研究应用
Chemistry: 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the structure-activity relationships of pyrrolopyridine derivatives. It helps in understanding the interactions of these compounds with biological targets such as enzymes and receptors .
Medicine: This compound and its derivatives are investigated for their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities. They are studied for their ability to inhibit specific enzymes or pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the development of new materials with unique properties. It is also used in the production of dyes, pigments, and other specialty chemicals .
作用机制
The mechanism of action of 3-iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The iodine atom and methoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with specific binding sites .
相似化合物的比较
- 3-Iodo-7-methoxy-1H-pyrrolo[2,3-c]pyridine
- 7-Methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Bromo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
- 3-Chloro-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine
Comparison: 3-Iodo-7-methoxy-1-methyl-1H-pyrrolo[2,3-c]pyridine is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity compared to its bromo, chloro, and unsubstituted analogs. The iodine atom enhances the compound’s ability to participate in substitution reactions and may improve its binding affinity to biological targets .
属性
IUPAC Name |
3-iodo-7-methoxy-1-methylpyrrolo[2,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2O/c1-12-5-7(10)6-3-4-11-9(13-2)8(6)12/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQEIELIOQYUIPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=NC=C2)OC)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
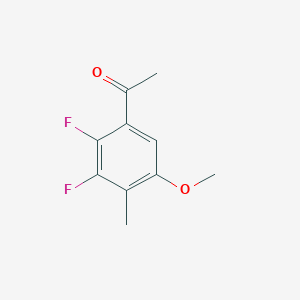

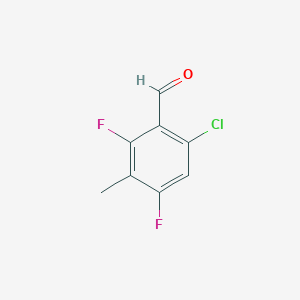

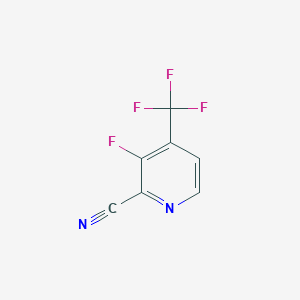
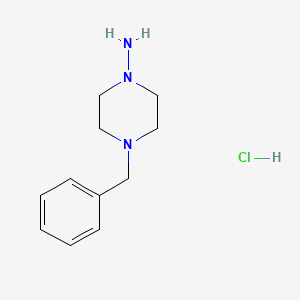
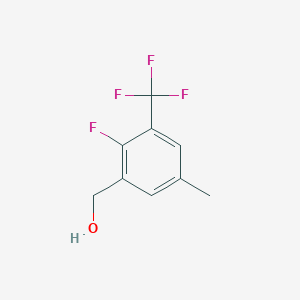


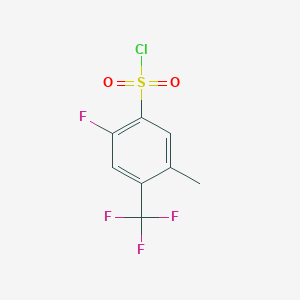
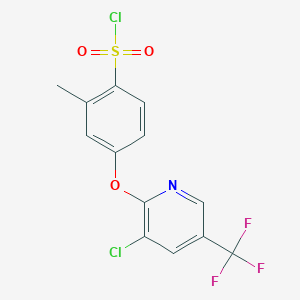
![1-[2-(4-Fluorophenyl)ethyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-pyrazole](/img/structure/B1406401.png)
![5,7-Difluoro-benzo[b]thiophene-2-carbaldehyde](/img/structure/B1406402.png)

